molecular formula C24H24BrNO4 B13647465 3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester

3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B13647465
M. Wt: 470.4 g/mol
InChI Key: XLTKHHKDDXXUSK-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a brominated ethoxycarbonyl-vinyl group, a phenyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination of an ethoxycarbonyl-vinyl precursor, followed by the introduction of the indole and phenyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as

Properties

Molecular Formula

C24H24BrNO4

Molecular Weight

470.4 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-phenylindole-1-carboxylate

InChI

InChI=1S/C24H24BrNO4/c1-5-29-22(27)19(25)15-18-17-13-9-10-14-20(17)26(23(28)30-24(2,3)4)21(18)16-11-7-6-8-12-16/h6-15H,5H2,1-4H3

InChI Key

XLTKHHKDDXXUSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C3=CC=CC=C3)Br

Origin of Product

United States

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